Reactive Blue 21

Description

Properties

IUPAC Name |

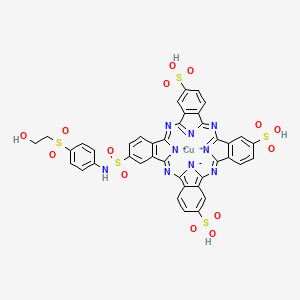

copper;33-[[4-(2-hydroxyethylsulfonyl)phenyl]sulfamoyl]-2,11,20,29,39,40-hexaza-37,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,29,31(36),32,34-nonadecaene-6,15,24-trisulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H25N9O14S5.Cu/c50-13-14-64(51,52)20-3-1-19(2-4-20)49-65(53,54)21-5-9-25-29(15-21)37-41-33(25)43-38-31-17-23(67(58,59)60)7-11-27(31)35(45-38)47-40-32-18-24(68(61,62)63)8-12-28(32)36(48-40)46-39-30-16-22(66(55,56)57)6-10-26(30)34(42-37)44-39;/h1-12,15-18,49-50H,13-14H2,(H3-2,41,42,43,44,45,46,47,48,55,56,57,58,59,60,61,62,63);/q-2;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXQMFIJLJLLQIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)C4=NC5=NC(=NC6=NC(=NC7=C8C=C(C=CC8=C([N-]7)N=C3[N-]4)S(=O)(=O)O)C9=C6C=C(C=C9)S(=O)(=O)O)C1=C5C=C(C=C1)S(=O)(=O)O)S(=O)(=O)CCO.[Cu+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H25CuN9O14S5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10893743 |

Source

|

| Record name | Reactive Blue 21 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1079.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12236-86-1 |

Source

|

| Record name | Reactive Blue 21 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012236861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Reactive Blue 21 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C.I. Reactive Blue 21 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REACTIVE BLUE 21 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/377M303BWG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Reactive Blue 21: Chemical Structure, Properties, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Blue 21 (C.I. 66952), a copper phthalocyanine derivative, is a synthetic dye widely utilized in the textile industry for its vibrant turquoise-blue hue and its ability to form covalent bonds with cellulosic fibers. While its primary application lies in dyeing cotton, wool, and silk, its unique chemical structure and properties have garnered interest in various research fields, including environmental science and biotechnology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential research applications of this compound, with a focus on data relevant to laboratory and drug development professionals.

Chemical Structure and Identification

This compound is a complex organometallic compound. Its core structure consists of a copper-containing phthalocyanine ring, which is responsible for its intense color. This central chromophore is functionalized with sulfonyl and other reactive groups that enable its covalent attachment to substrates.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 12236-86-1[1][2] |

| Molecular Formula | C₄₀H₂₅CuN₉O₁₄S₅[1] |

| Molecular Weight | 1079.55 g/mol [1] |

| IUPAC Name | Copper, [29H,31H-phthalocyaninato(2-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, sulfo[[4-[(2-sulfooxy)ethyl]sulfonyl]phenyl]amino]sulfonyl derivs. |

| Synonyms | C.I. This compound, Remazol Turquoise Blue G, Sumifix Turquoise Blue G[3] |

Physicochemical Properties

This compound is a blue powder that is soluble in water.[4] Its stability and reactivity are influenced by factors such as pH and temperature.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Blue powder[4] |

| Solubility | Soluble in water[4] |

| Stability | Stable under normal storage conditions.[4] |

| Reactivity | Reacts with strong oxidizers.[5] |

| Maximum Absorption (λmax) | Varies with pH; ~664 nm in alkaline conditions, ~618 nm in acidic conditions. |

Toxicological Profile

The toxicological data for this compound is primarily derived from studies related to its industrial use. It is classified as a skin and eye irritant.

Table 3: Toxicological Data for this compound

| Test | Result | Species |

| Acute Dermal LD50 | > 2000 mg/kg[4] | Rat[4] |

| Skin Irritation | Irritant[3][5] | |

| Eye Irritation | Serious eye irritant[3][5] | |

| Genotoxicity | Not classified as a germ cell mutagen.[5] | |

| Carcinogenicity | Not classified as carcinogenic.[5] |

In vitro studies on other reactive dyes have shown potential for cytotoxicity in human cell lines, with effects being more pronounced in epidermal cells compared to liver cells.[6] Genotoxicity has not been consistently observed for this class of dyes.[6]

Research Applications and Experimental Protocols

While not a mainstream tool in drug development, this compound has been utilized in several areas of research, primarily as a model compound for studying dye degradation and in the development of biosensors.

Enzyme-Mediated Degradation Studies

This compound is a common substrate in studies investigating the efficacy of enzymes, such as horseradish peroxidase (HRP), in decolorizing and degrading textile dyes from wastewater. These studies are relevant for understanding enzymatic kinetics and for the development of bioremediation strategies.

Experimental Workflow: HRP-Mediated Decolorization of this compound

Caption: Workflow for HRP-catalyzed decolorization of this compound.

Detailed Protocol: Horseradish Peroxidase-Mediated Degradation of this compound

This protocol is a generalized procedure based on methodologies reported for enzymatic dye degradation.[7][8]

Materials:

-

This compound

-

Horseradish Peroxidase (HRP)

-

Hydrogen Peroxide (H₂O₂)

-

Phosphate buffer (e.g., 0.1 M, pH 6.0)

-

Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound (e.g., 1 g/L) in deionized water.

-

Prepare a working solution of HRP (e.g., 1 mg/mL) in phosphate buffer.

-

Prepare a stock solution of H₂O₂ (e.g., 100 mM).

-

-

Reaction Setup:

-

In a suitable reaction vessel (e.g., a cuvette or microplate well), add the phosphate buffer.

-

Add the this compound solution to achieve the desired final concentration (e.g., 50 mg/L).

-

Add the HRP solution to the desired final concentration (e.g., 10 µg/mL).

-

-

Initiation of Reaction:

-

To start the reaction, add the H₂O₂ solution to the desired final concentration (e.g., 1 mM).

-

Mix the solution thoroughly.

-

-

Data Collection:

-

Immediately measure the absorbance of the solution at the λmax of this compound (e.g., 664 nm) at time zero.

-

Continue to measure the absorbance at regular intervals (e.g., every 5 minutes) for a defined period (e.g., 60 minutes).

-

-

Data Analysis:

-

The decolorization percentage can be calculated using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

-

Biosensor Development

The interaction of textile dyes with biological molecules has led to their investigation in the development of biosensors. Although specific applications for this compound are not extensively documented, the principles of using dyes in biosensing can be applied. For instance, the change in the electrochemical or optical properties of a dye upon binding to an analyte can be used for detection.

Logical Relationship: Dye-Based Biosensor for Analyte Detection

Caption: Principle of a dye-based biosensor for analyte detection.

Potential in Photodynamic Therapy

Copper phthalocyanine derivatives are being explored as photosensitizers in photodynamic therapy (PDT) due to their strong absorption in the red and near-infrared regions of the electromagnetic spectrum.[9][10][11][12][13] Upon activation by light of a specific wavelength, these molecules can generate reactive oxygen species (ROS) that induce cell death. While this compound itself has not been extensively studied for this purpose, its core structure suggests that it could serve as a starting point for the design of new photosensitizers.

Conclusion

This compound is a well-characterized dye with a primary role in the textile industry. For researchers and professionals in drug development, its current utility is mainly as a model compound in environmental and biotechnological studies, particularly in the context of enzymatic degradation and bioremediation. While its direct application as a biological probe or therapeutic agent is not yet established, its copper phthalocyanine structure presents intriguing possibilities for future research, especially in the development of novel photosensitizers for photodynamic therapy and as a scaffold for the design of new biosensors. Further investigation into its interactions with biological systems and more detailed toxicological studies are warranted to fully explore its potential in biomedical applications.

References

- 1. scbt.com [scbt.com]

- 2. biosynth.com [biosynth.com]

- 3. This compound | C40H25CuN9O14S5 | CID 72941500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spaceint.com [spaceint.com]

- 5. carlroth.com [carlroth.com]

- 6. ecotoxbrasil.org.br [ecotoxbrasil.org.br]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. rrp.nipne.ro [rrp.nipne.ro]

- 11. Like a Bolt from the Blue: Phthalocyanines in Biomedical Optics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New application of phthalocyanine molecules: from photodynamic therapy to photothermal therapy by means of structural regulation rather than formation of aggregates - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. Recent Applications of Phthalocyanines and Naphthalocyanines for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Reactive Blue 21: Properties and Experimental Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Reactive Blue 21, a phthalocyanine dye. While primarily utilized in the textile industry, its interactions with enzymatic and adsorbent systems present areas of interest for broader scientific research. This document outlines its molecular characteristics and details generalized experimental protocols for its enzymatic degradation and removal from aqueous solutions, providing a foundational understanding for researchers exploring its applications or environmental impact.

Core Properties of this compound

This compound is a copper-containing phthalocyanine dye recognized for its vibrant blue hue. Its molecular structure and weight are fundamental parameters for any experimental design.

| Property | Value | Citation |

| Molecular Formula | C40H25CuN9O14S5 | [1][2][3] |

| Molecular Weight | ~1079.55 g/mol | [1][2][4][5] |

Experimental Workflows

The following diagrams illustrate common experimental workflows involving this compound, specifically its enzymatic degradation and removal from aqueous solutions via adsorption. These processes are central to studies on its environmental remediation and potential biochemical interactions.

Experimental Protocols

The following sections provide generalized methodologies for the enzymatic degradation and adsorption of this compound, based on protocols reported in scientific literature. These should be adapted and optimized for specific experimental contexts.

Enzymatic Degradation of this compound using Horseradish Peroxidase (HRP)

This protocol outlines the general steps for assessing the enzymatic degradation of this compound.

Materials:

-

This compound

-

Horseradish Peroxidase (HRP)

-

Hydrogen Peroxide (H2O2)

-

Buffer solution (e.g., pH 4)

-

Spectrophotometer

-

Incubator or water bath

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in deionized water to a known concentration (e.g., 50 mg/L).

-

Prepare a stock solution of HRP in the appropriate buffer.

-

Prepare a stock solution of H2O2.

-

-

Reaction Setup:

-

In a reaction vessel, combine the this compound solution and the buffer.

-

Add the HRP solution to the vessel.

-

Initiate the enzymatic reaction by adding the H2O2 solution. The final concentrations of each component should be optimized based on preliminary experiments.

-

-

Incubation:

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 1 hour). It is advisable to take samples at various time points to monitor the reaction kinetics.

-

-

Measurement of Degradation:

-

At each time point, stop the reaction (e.g., by adding a quenching agent or by heat inactivation, if appropriate).

-

Measure the absorbance of the solution at the maximum wavelength of this compound using a spectrophotometer.

-

The percentage of dye removal can be calculated by comparing the final absorbance to the initial absorbance.

-

-

Data Analysis:

-

Evaluate the effect of parameters such as pH, temperature, and initial dye concentration on the degradation efficiency.

-

Adsorption-Based Removal of this compound

This protocol describes a general procedure for evaluating the removal of this compound from an aqueous solution using an adsorbent material.

Materials:

-

This compound

-

Adsorbent material (e.g., activated carbon, biochar)

-

pH meter

-

Shaker or magnetic stirrer

-

Centrifuge or filtration apparatus

-

Spectrophotometer

Methodology:

-

Preparation of Adsorbent and Dye Solution:

-

Prepare the adsorbent material as required (e.g., washing, drying, sieving).

-

Prepare a stock solution of this compound of a known concentration.

-

-

Batch Adsorption Experiments:

-

In a series of flasks, add a fixed amount of the adsorbent to a known volume of the this compound solution.

-

Adjust the pH of the solutions to the desired value, as pH can significantly influence adsorption.

-

Place the flasks on a shaker or use a magnetic stirrer to ensure continuous mixing for a predetermined contact time.

-

-

Separation and Analysis:

-

After the desired contact time, separate the adsorbent from the solution by centrifugation or filtration.

-

Measure the final concentration of this compound in the supernatant/filtrate using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the removal efficiency and the adsorption capacity of the adsorbent material.

-

Investigate the effects of various parameters such as adsorbent dosage, initial dye concentration, contact time, and pH on the adsorption process. Adsorption isotherms (e.g., Langmuir, Freundlich) can be modeled to understand the adsorption mechanism.

-

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound | 12236-86-1 | FR41429 | Biosynth [biosynth.com]

- 3. Removal of this compound (RB21) Phthalocyanine Dye from Aqueous Solution by Adsorption Process: a Review [pjoes.com]

- 4. dye reactive blue: Topics by Science.gov [science.gov]

- 5. chemotechnique.se [chemotechnique.se]

An In-depth Technical Guide to the Synthesis and Manufacturing of Reactive Blue 21

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Blue 21, a prominent member of the vinyl sulfone class of reactive dyes, is a copper phthalocyanine-based chromophore prized for its brilliant turquoise blue hue and excellent fastness properties on cellulosic fibers. Its industrial significance lies in its ability to form a covalent bond with the hydroxyl groups of fibers such as cotton, ensuring high wash and light fastness. This technical guide provides a comprehensive overview of the synthesis and manufacturing process of this compound, intended for researchers and professionals in the fields of chemistry and materials science. The synthesis is a multi-step process that begins with the formation of the copper phthalocyanine macrocycle, followed by its functionalization to introduce the reactive vinyl sulfone group.

Synthesis Pathway Overview

The synthesis of this compound can be broadly categorized into three main stages:

-

Synthesis of Copper Phthalocyanine (CuPc): This initial stage involves the creation of the core chromophore, the copper phthalocyanine molecule.

-

Chlorosulfonation of Copper Phthalocyanine: In this step, sulfonyl chloride groups are introduced onto the phthalocyanine ring, which serve as reactive sites for the subsequent attachment of the vinyl sulfone moiety.

-

Condensation with 2-(4-Aminophenylsulfonyl)ethyl hydrogen sulfate: The final stage involves the reaction of the chlorosulfonated copper phthalocyanine with the vinyl sulfone precursor to yield the final this compound dye.

The overall chemical transformation is depicted in the following diagram:

Figure 1: Overall synthesis pathway for this compound.

Detailed Experimental Protocols

The following sections provide detailed experimental procedures for each stage of the synthesis. These protocols are based on established industrial practices and patent literature for the synthesis of copper phthalocyanine and related reactive dyes.

Stage 1: Synthesis of Copper Phthalocyanine (CuPc)

The synthesis of the copper phthalocyanine pigment is typically achieved through the Ullmann condensation reaction.

Experimental Workflow:

Reactive Blue 21 CAS number and synonyms

An In-depth Technical Guide to Reactive Blue 21

This technical guide provides a comprehensive overview of this compound (RB21), a phthalocyanine-based reactive dye. It is intended for researchers, scientists, and professionals in drug development and environmental science who may encounter this compound in their work, either as a dye, an analytical indicator, or an environmental analyte. This document covers its chemical identity, properties, applications, toxicological profile, and methodologies for its experimental use.

Chemical Identification

This compound is a synthetic organic compound widely used in the textile industry.[1] Its identification is standardized by its CAS number and a variety of synonyms across different suppliers and regulatory bodies.

CAS Number : 12236-86-1[2][3][4][5][6][7][8][9][10][11][12]

Synonyms : A comprehensive list of synonyms for this compound is provided below.[2]

-

Turquoise Blue G[8]

-

Remazol Turquoise Blue G[2]

-

Sumifix Turquoise Blue G[2]

-

Sunzol Turquoise Blue G[2]

Physicochemical Properties

This compound is a copper phthalocyanine derivative.[5] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C40H25CuN9O14S5 | [1][2][6][8] |

| Molecular Weight | 1079.54 g/mol | [2][6][8] |

| Appearance | Blue Powder | [4][5][8] |

| Solubility | Soluble in water | [4][5] |

| Chemical Structure | Phthalocyanine class | [5] |

Applications in Research and Industry

This compound is primarily used as a reactive dye for cellulosic and polyamide fibers such as cotton, linen, silk, and viscose.[1][4][5][12] Beyond its industrial use in textiles, it has several applications in scientific research.

-

Analytical Indicator : It serves as a kinetic, high-salt reactive dye used as an analytical indicator.[3][11]

-

Wastewater Treatment Studies : Due to its prevalence in textile effluents, RB21 is a model compound for studying the efficacy of various adsorbents and degradation processes for wastewater remediation.[3][11][13][14] Phthalocyanine dyes like RB21 are water-soluble metal complexes that are generally resistant to bacterial degradation.[14]

-

Biotechnology : It is used as a substrate in studies on the enzymatic and microbial decolorization of textile dyes.[15] For instance, the fungus Ganoderma lucidum has been shown to effectively decolorize cotton fabrics dyed with this compound.[15]

-

Antibody Production : It has been used as a feedstock for the production of polyclonal antibodies.[3][11]

Toxicological Profile

The toxicological data for this compound indicates that it poses some hazards, primarily related to irritation.

| Endpoint | Result | Classification | Source(s) |

| Acute Dermal Toxicity | LD50 > 2,000 mg/kg (rat) | Low toxicity by ingestion. | [4][8] |

| Skin Irritation | Causes skin irritation | Category 2 | [2][16][17][18] |

| Eye Irritation | Causes serious eye irritation | Category 2 | [2][17][18] |

| Respiratory Irritation | May cause respiratory irritation | STOT SE 3 | [2][18] |

| Sensitization | Not classified as a sensitizer | - | |

| Mutagenicity | Not classified as germ cell mutagenic | - | |

| Carcinogenicity | Not classified as carcinogenic | - | |

| Reproductive Toxicity | Not classified as a reproductive toxicant | - | [19] |

Experimental Protocols and Methodologies

Detailed experimental protocols for this compound are often specific to the research question. However, a general workflow for common experimental applications, such as adsorption studies for wastewater treatment and biological decolorization, can be outlined.

Batch Adsorption Studies for Dye Removal

A common application of this compound in research is to test the efficacy of different adsorbent materials for its removal from aqueous solutions.[13][20] The following diagram illustrates a typical workflow for such an experiment.

Caption: Workflow for a typical batch adsorption experiment.

Methodological Synopsis:

-

Preparation : A stock solution of this compound is prepared in deionized water. The adsorbent material (e.g., activated carbon, biochar) is prepared, which may involve washing, drying, and sieving.[13][20]

-

Adsorption Experiment : A known mass of the adsorbent is added to a fixed volume of the RB21 solution at a specific concentration and pH. The mixture is agitated in a shaker bath at a constant temperature for a predetermined time. Key parameters that are often varied include initial dye concentration, adsorbent dosage, pH, and contact time.[13][14][20] The optimal pH for adsorption is often acidic.[13][20]

-

Analysis : At different time intervals, samples are withdrawn, and the solid adsorbent is separated from the solution by centrifugation or filtration. The remaining concentration of RB21 in the supernatant is determined using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

-

Data Modeling : The adsorption capacity is calculated. The experimental data is then fitted to kinetic models (e.g., pseudo-first-order, pseudo-second-order) and isotherm models (e.g., Langmuir, Freundlich) to understand the adsorption mechanism.[13][14][20]

Fungal Decolorization of Dyed Fabric

The decolorization of textiles dyed with this compound can be studied using microorganisms, such as fungi. This process offers an eco-friendly alternative to chemical stripping agents.[15]

Caption: Workflow for fungal decolorization of RB21-dyed fabric.

Methodological Synopsis:

-

Preparation : The selected fungal strain (e.g., Ganoderma lucidum) is cultured to obtain a homogenous spore suspension. Cotton fabric samples are dyed with this compound at different shade strengths (e.g., 0.5%, 2%, 4%).[15]

-

Decolorization : The dyed fabric is introduced into a liquid culture medium that has been inoculated with the fungal spores. The flasks are then incubated under controlled conditions, which can be optimized using statistical methods like Response Surface Methodology (RSM).[15]

-

Analysis : The fabric samples are removed at various time intervals. The extent of color removal is quantified by measuring the color strength of the fabric using a reflectance spectrophotometer. The percentage of decolorization is then calculated.[15]

Logical Relationships

The diagram below illustrates the relationships between the identity, properties, and major application areas of this compound.

Caption: Interrelationships of this compound characteristics.

References

- 1. Cas 12236-86-1,Reactive Turquoise Blue Kn-G | lookchem [lookchem.com]

- 2. This compound | C40H25CuN9O14S5 | CID 72941500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 12236-86-1 | FR41429 | Biosynth [biosynth.com]

- 4. spaceint.com [spaceint.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Turquoise Blue G-133, 5 g, CAS No. 12236-86-1 | Dyes | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]

- 8. Page loading... [guidechem.com]

- 9. Reactive Turquoise Blue G » Silcal Laboratories [silcal.com]

- 10. Reactive Turquoise Blue Kn-G | 12236-86-1 [chemicalbook.com]

- 11. This compound | CymitQuimica [cymitquimica.com]

- 12. chemotechnique.se [chemotechnique.se]

- 13. researchgate.net [researchgate.net]

- 14. Removal of this compound (RB21) Phthalocyanine Dye from Aqueous Solution by Adsorption Process: a Review [pjoes.com]

- 15. researchgate.net [researchgate.net]

- 16. carlroth.com [carlroth.com]

- 17. echemi.com [echemi.com]

- 18. Reactive Dye Blue SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 19. carlroth.com [carlroth.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of Reactive Blue 21

This technical guide provides a comprehensive overview of the solubility and stability of Reactive Blue 21 (C.I. 61555), a phthalocyanine-based reactive dye. The information is curated for researchers, scientists, and professionals in drug development and related fields, summarizing available data, outlining experimental protocols, and visualizing experimental workflows.

Introduction

This compound, also known as Turquoise Blue G, is a water-soluble anionic dye widely used in the textile industry for coloring cellulosic fibers such as cotton, wool, and silk.[1] Its structure features a copper phthalocyanine chromophore, which imparts a vibrant turquoise color and excellent lightfastness.[2] The dye forms a covalent bond with the substrate, leading to high wash fastness.[3] Understanding its solubility and stability in various solvents is crucial for its application, formulation, and for the development of processes to treat dye-containing wastewater.

Solubility of this compound

This compound is characterized by its good solubility in water, a key property for its application in aqueous dyeing processes. Its solubility is influenced by factors such as temperature and the presence of electrolytes.

Data Presentation: Solubility

| Solvent | Temperature (°C) | Solubility (g/L) | Reference |

| Water | 20 | ~100 | [4] |

| Water | 30 | 80 | [5] |

| Sulfuric Acid (conc.) | Not Specified | Soluble (forms a blue solution) | [2] |

| Nitric Acid (conc.) | Not Specified | Soluble (forms a green solution) | [2] |

Stability of this compound

The stability of this compound is a critical factor in its application and persistence in the environment. It is known to be relatively stable, particularly its phthalocyanine chromophore. However, it can be degraded under certain conditions, such as exposure to UV light and specific chemical agents. The dye is notably resistant to bacterial degradation under both aerobic and anaerobic conditions.[6]

Data Presentation: Stability in Aqueous Solutions

| Condition | Effect on Stability | Observations | Reference |

| pH | Stable over a wide range | A study on a similar reactive blue dye showed no significant change in absorbance from pH 1 to 13.[7] Optimal photodegradation of this compound occurs in acidic medium.[8] | [7][8] |

| Temperature | Generally stable | A study on a similar reactive dye showed stability from 15 to 55°C in water.[7] | [7] |

| UV Light | Degradation | Can be degraded by photocatalysis, for example, using TiO₂. The degradation follows pseudo-second-order kinetics. | [9] |

| Chemical Agents | Stable in NaOH; reacts with reducing/oxidizing agents | In a 1 M NaOH solution, the color remains stable. With the addition of sodium hydrosulfite (a reducing agent), the color changes to purple. Subsequent addition of sodium perborate (an oxidizing agent) restores the original color. | [2] |

| Bacterial Degradation | Resistant | Phthalocyanine dyes are resistant to bacterial degradation. | [6] |

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are provided below. These are based on general methods for dye analysis.

4.1 Protocol for Determining Aqueous Solubility

This protocol outlines a method for determining the solubility of this compound in water at a specific temperature.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of deionized water in a sealed, temperature-controlled vessel.

-

Stir the solution vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C).

-

-

Separation of Undissolved Solid:

-

After equilibration, allow the solution to stand undisturbed for several hours to let the undissolved dye settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a fine filter (e.g., 0.45 µm) to remove any suspended particles.

-

-

Concentration Determination:

-

Prepare a series of standard solutions of this compound with known concentrations.

-

Measure the absorbance of the standard solutions and the filtered supernatant at the wavelength of maximum absorbance (λmax), which is approximately 665 nm for this compound, using a UV-Vis spectrophotometer.[9]

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Determine the concentration of the saturated solution from the calibration curve. This concentration represents the solubility of this compound at the specified temperature.

-

4.2 Protocol for Assessing Photostability

This protocol describes a method to evaluate the degradation of this compound upon exposure to UV light.

-

Sample Preparation:

-

Prepare an aqueous solution of this compound of a known concentration (e.g., 20 mg/L).[9]

-

Place the solution in a quartz cuvette or a photoreactor that is transparent to UV light.

-

-

UV Irradiation:

-

Expose the solution to a UV light source of a specific wavelength and intensity.

-

At regular time intervals, withdraw aliquots of the solution for analysis.

-

-

Analysis of Degradation:

-

Measure the absorbance of each aliquot at the λmax (665 nm) using a UV-Vis spectrophotometer.

-

A decrease in absorbance indicates the degradation of the dye.

-

The percentage of degradation can be calculated using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

-

-

Kinetic Analysis:

-

Plot the concentration of the dye as a function of time to determine the degradation kinetics. The data can be fitted to different kinetic models (e.g., pseudo-first-order, pseudo-second-order) to determine the rate constant of degradation.[9]

-

Mandatory Visualizations

Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the experimental workflows for determining the solubility and stability of this compound.

Caption: Workflow for determining the aqueous solubility of this compound.

Caption: Workflow for assessing the photostability of this compound.

References

- 1. chemotechnique.se [chemotechnique.se]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. macdyechemindia.com [macdyechemindia.com]

- 4. What is the solubility of reactive dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]

- 5. Reactive Turquoise Blue Dyes - C. I. This compound, Cas No. 12236-86-1, Solubility 80 G/l At 30â°c, Suitable For Ht-dyeing Of Polyester/cotton Fibre Blends at Best Price in Ahmedabad | Tushar Dye Chem Pvt. Ltd. [tradeindia.com]

- 6. Removal of this compound (RB21) Phthalocyanine Dye from Aqueous Solution by Adsorption Process: a Review [pjoes.com]

- 7. thescipub.com [thescipub.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

Health and safety considerations for handling Reactive Blue 21

An In-depth Technical Guide to the Health and Safety Considerations for Handling Reactive Blue 21

Introduction

This compound (CAS No. 12236-86-1) is a phthalocyanine-copper complex dye.[1][2] It belongs to the reactive dye class and is primarily used in the textile industry for coloring cellulosic fibers such as cotton, wool, silk, and polyamide textiles.[1][3] Its molecular formula is C₄₀H₂₅CuN₉O₁₄S₅.[4] Due to its reactive nature, which allows it to form covalent bonds with fibers, specific health and safety precautions are necessary when handling this compound in a research or industrial setting. This guide provides a comprehensive overview of the known hazards, safety protocols, and toxicological data associated with this compound.

Hazard Identification

This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[4][5]

GHS Hazard Statements:

Some sources also suggest it may cause sensitization by inhalation and skin contact, as well as allergic conjunctivitis, allergic rhinitis, and occupational asthma.[1][6] However, other safety data sheets indicate that it shall not be classified as a respiratory or skin sensitizer.[4] Given this conflicting information, it is prudent to handle this compound as a potential sensitizer.

Table 1: GHS Classification for this compound

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

|---|---|---|---|---|

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 | Warning |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | GHS07 | Warning |

| Specific target organ toxicity — single exposure (respiratory tract irritation) | 3 | H335: May cause respiratory irritation | GHS07 | Warning |

Physical and Chemical Properties

This compound is a blue powder that is odorless and soluble in water.[6][8] There is a possibility of dust explosion, so precautionary measures should be taken.[6]

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Appearance | Blue Powder | [6][8] |

| Odor | Odorless | [6] |

| CAS Number | 12236-86-1 | [4][6] |

| Molecular Formula | C₄₀H₂₅CuN₉O₁₄S₅ | [4][8] |

| Molar Mass | 1079.55 - 1080 g/mol | [4][9] |

| Solubility in Water | 100 g/L (at 20°C) | [8] |

| Bulk Density | ~500 kg/m ³ |[6] |

Toxicological Information

There is some conflicting data regarding the acute toxicity and irritation potential of this compound. While the GHS classification indicates it is a skin and eye irritant, some specific animal studies have reportedly found it to be a non-irritant.[4][6] It is recommended to adhere to the more cautious GHS classification.

Table 3: Summary of Toxicological Data for this compound

| Endpoint | Result | Species | Reference |

|---|---|---|---|

| Acute Dermal Toxicity (LD50) | > 2,000 mg/kg | Rat | [6] |

| Skin Irritation/Corrosion | Causes skin irritation (GHS Category 2) | GHS Classification | [4][5] |

| Skin Irritation/Corrosion | Non-irritant | Rabbit | [6] |

| Serious Eye Damage/Irritation | Causes serious eye irritation (GHS Category 2A) | GHS Classification | [4][5] |

| Serious Eye Damage/Irritation | Non-irritant | Rabbit | [6] |

| Skin Sensitization | May cause sensitization by skin contact | - | [6] |

| Skin Sensitization | Shall not be classified as a skin sensitiser | - | [4] |

| Respiratory Sensitization | May cause sensitization by inhalation | - | [6] |

| Germ Cell Mutagenicity | Shall not be classified as germ cell mutagenic | - | [4] |

| Carcinogenicity | Shall not be classified as carcinogenic | - | [4] |

| Reproductive Toxicity | Shall not be classified as a reproductive toxicant | - |[4] |

Health and Safety Precautions

Handling and Storage

-

Handling: Handle in a well-ventilated place.[5] Wear suitable protective clothing, gloves, and eye/face protection.[5][6] Avoid the formation of dust and aerosols.[5] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5] Wash hands thoroughly after handling.[5]

-

Storage: Store in a dry, cool, and well-ventilated place.[5][6] Keep the container tightly closed.[5] Store locked up.[5] Store apart from foodstuff containers or incompatible materials.[5] The recommended storage temperature is 15–25 °C.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE program should be implemented for handling this compound.

Table 4: Recommended Personal Protective Equipment

| Protection Type | Specification | Reference |

|---|---|---|

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [4][5] |

| Skin Protection | Wear chemical-impermeable gloves (tested according to EN 374) and impervious clothing. | [4][5] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a particulate filter (P2 filter recommended). |[4][5] |

First Aid Measures

Immediate first aid is crucial in case of exposure.

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[5] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[5]

-

Skin Contact: Take off contaminated clothing immediately.[5] Wash the affected area with plenty of soap and water.[5] If skin irritation occurs, get medical help.[5]

-

Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[5] Consult a doctor/ophthalmologist.[4][5]

-

Ingestion: Rinse mouth with water.[5] Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5]

Visualized Workflows and Pathways

The following diagrams illustrate key safety workflows and logical relationships for handling this compound.

Caption: Safe Handling Workflow for this compound.

Caption: Potential Health Effects and First Aid Measures.

Experimental Protocols for Hazard Assessment

Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are used to assess the hazards of chemical substances. Specific experimental results for this compound are not consistently available, but the following methodologies would be used for its evaluation.

Skin Irritation/Corrosion (Based on OECD Test Guideline 404)

This test evaluates the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.

-

Principle: The test substance is applied to a small area of skin (typically on a rabbit) under a gauze patch for a specified period (e.g., 4 hours).

-

Methodology:

-

A small area on the back of the test animal is clipped free of fur.

-

A measured amount of the test substance (solid or liquid) is applied to the skin.

-

The treated area is covered with a gauze patch and tape.

-

After the exposure period, the patch is removed, and the skin is cleaned.

-

The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours after patch removal).

-

The reactions are scored, and the substance is classified based on the severity and reversibility of the observed effects.

-

Acute Eye Irritation/Corrosion (Based on OECD Test Guideline 405)

This test determines the potential for a substance to produce irritation or damage to the eye.

-

Principle: A single dose of the substance is applied to one eye of an experimental animal (typically a rabbit), with the other eye serving as a control.[10]

-

Methodology:

-

The test substance is instilled into the conjunctival sac of one eye of the animal. The eyelids are held shut for a moment to prevent loss of the material.

-

The eye is examined for lesions of the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours after application).[10]

-

Observations may continue for up to 21 days to assess the reversibility of any effects.[10]

-

The severity of the ocular reactions is scored according to a standardized scale.[10]

-

The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[11][12]

-

Skin Sensitization (Based on OECD Test Guideline 429 - Local Lymph Node Assay)

The Local Lymph Node Assay (LLNA) is a method for identifying potential skin sensitizers.[13]

-

Principle: The LLNA measures the proliferation of lymphocytes in the lymph nodes draining the site of test substance application. A sensitizer will induce a significant increase in lymphocyte proliferation compared to controls.[13]

-

Methodology:

-

The test substance is applied to the dorsal surface of the ears of mice for three consecutive days.[13]

-

On day five, a solution of radio-labeled thymidine (or an alternative label) is injected intravenously.

-

A few hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.

-

A single-cell suspension of lymph node cells is prepared, and the amount of incorporated radioactivity is measured.

-

The proliferation is expressed as a Stimulation Index (SI). An SI of 3 or greater is typically considered a positive result, indicating the substance is a skin sensitizer.[13]

-

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to safe areas.[5] Avoid dust formation and contact with the substance.[5] Use the personal protective equipment outlined in Section 5.2.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[5] Do not let the chemical enter drains, as discharge into the environment must be avoided.[5]

-

Methods for Cleaning Up: Collect the spilled material mechanically (e.g., sweep or vacuum) and place it in a suitable, closed container for disposal.[5][6] Avoid generating dust.[16] After material pickup is complete, ventilate the area and wash the spill site.[16]

Disposal Considerations

The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[5] Do not discharge to sewer systems.[5] All disposal practices must be in accordance with local, state, and federal regulations.[17]

Ecological Information

Data on the ecological effects of this compound are limited.

-

Toxicity: Specific data on toxicity to fish, daphnia, algae, and microorganisms are largely unavailable.[5] One source indicates an LC50 > 100mg/l for fish (48h, Leuciscus idus) and an EC50 > 1,000 mg/l for bacteria.[6]

-

Bioaccumulative Potential: No data available.[5]

Given the lack of comprehensive data, releases to the environment should be avoided.

References

- 1. This compound | Chemotechnique Diagnostics [chemotechnique.se]

- 2. chemotechnique.se [chemotechnique.se]

- 3. Page loading... [guidechem.com]

- 4. carlroth.com [carlroth.com]

- 5. echemi.com [echemi.com]

- 6. spaceint.com [spaceint.com]

- 7. This compound | C40H25CuN9O14S5 | CID 72941500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. This compound | CAS#:12236-86-1 | Chemsrc [chemsrc.com]

- 10. nucro-technics.com [nucro-technics.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. flashpointsrl.com [flashpointsrl.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. criver.com [criver.com]

- 15. altex.org [altex.org]

- 16. Reactive Dye Blue SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 17. img.ssww.com [img.ssww.com]

Reactive Blue 21: An In-Depth Technical Guide on Its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Reactive Blue 21 (RB21) is a phthalocyanine dye that has been identified as a non-selective antagonist of P2 purinergic receptors. This technical guide provides a comprehensive overview of the mechanism of action of RB21 in biological systems, summarizing its effects on P2 receptor signaling, presenting available quantitative data on its potency, and detailing relevant experimental methodologies. While initially investigated for its potential P2Y receptor selectivity, evidence suggests that RB21 and its isomers exhibit activity at both P2X and P2Y receptor subtypes. This guide aims to serve as a valuable resource for researchers utilizing or considering this compound in their studies.

Core Mechanism of Action: P2 Receptor Antagonism

The primary mechanism of action of this compound in biological systems is the antagonism of P2 receptors, a family of purinergic receptors that are activated by extracellular nucleotides such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP). P2 receptors are broadly classified into two main families: P2X receptors, which are ligand-gated ion channels, and P2Y receptors, which are G protein-coupled receptors (GPCRs).

Reactive Blue 2 is considered a non-selective P2 receptor antagonist, meaning it does not show strong preference for a particular subtype.[1] However, some studies have investigated its derivatives for improved selectivity.[2] Commercially available Reactive Blue 2 is often a mixture of constitutional isomers, which can contribute to variability in experimental results.[3]

Action on P2Y Receptors

P2Y receptors are involved in a multitude of physiological processes, and their activation triggers diverse intracellular signaling cascades. There are eight known mammalian P2Y receptor subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14). These receptors are coupled to different G proteins, leading to distinct downstream effects.

-

Gq-coupled P2Y Receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11): Upon activation, these receptors stimulate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC). This compound, by acting as an antagonist, blocks the initiation of this signaling cascade.

-

Gi-coupled P2Y Receptors (P2Y12, P2Y13, P2Y14): Activation of these receptors inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This compound can interfere with this process by preventing agonist binding.

Action on P2X Receptors

P2X receptors are ion channels that, upon binding ATP, open to allow the influx of cations, primarily Na+ and Ca2+, leading to membrane depolarization and initiation of downstream signaling events. There are seven mammalian P2X receptor subtypes (P2X1-7). This compound has been shown to antagonize at least the P2X1 receptor subtype.[3]

Quantitative Data on Potency

The inhibitory potency of this compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antagonist required to inhibit 50% of the agonist's maximal response. The available data for this compound and its related compounds are summarized below. It is important to note that commercially available Reactive Blue 2 is a mixture of isomers, and the potency can vary.

| Compound | Receptor Subtype | Assay System | Agonist | IC50 (µM) | Reference |

| Reactive Blue 2 (mixture) | P2X1 | Rat Vas Deferens Contraction | α,β-methylene ATP | 28.4 | [3] |

| P2Y1-like | Guinea Pig Taenia Coli Relaxation | ADPβS | 7.7 | [3] | |

| Reactive Blue 2 (meta isomer) | P2X1 | Rat Vas Deferens Contraction | α,β-methylene ATP | 19.7 | [3] |

| P2Y1-like | Guinea Pig Taenia Coli Relaxation | ADPβS | 12.0 | [3] | |

| Reactive Blue 2 (para isomer) | P2X1 | Rat Vas Deferens Contraction | α,β-methylene ATP | 35.5 | [3] |

| P2Y1-like | Guinea Pig Taenia Coli Relaxation | ADPβS | 2.6 | [3] | |

| Cibacron Blue 3GA (ortho isomer) | P2X1 | Rat Vas Deferens Contraction | α,β-methylene ATP | 9.1 | [3] |

| P2Y1-like | Guinea Pig Taenia Coli Relaxation | ADPβS | 17.4 | [3] |

For comparison, the potencies of other commonly used non-selective P2 receptor antagonists are provided in the table below.

| Compound | Receptor Subtype | IC50 (µM) | Reference |

| PPADS | P2X1 | 0.068 - 2.6 | [4] |

| P2X2 | 1 - 2.6 | [4] | |

| P2X3 | 0.214 - 2.6 | [4] | |

| P2X5 | 1 - 2.6 | [5] | |

| P2Y1 | pA2 = 6 | [5] | |

| P2Y2-like | ~900 | [6] | |

| P2Y4 | ~15 | [6] | |

| Suramin | P2X1 | ~10 - 30 | [4] |

| P2X2 | > 50 | [4] | |

| P2X3 | ~10 - 30 | [4] | |

| P2Y1 | pA2 = 5.77 | [7] | |

| P2Y2 (P2U) | pA2 = 4.32 | [7] |

Signaling Pathways and Visualizations

The antagonism of P2Y receptors by this compound disrupts key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Gq-Coupled P2Y Receptor Signaling

Gi-Coupled P2Y Receptor Signaling

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antagonistic activity of this compound at P2 receptors.

Intracellular Calcium Mobilization Assay

This assay is used to determine the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a P2Y receptor agonist.

Workflow Diagram:

Detailed Methodology:

-

Cell Culture:

-

Culture a suitable cell line endogenously or recombinantly expressing the P2Y receptor of interest (e.g., 1321N1 astrocytoma cells, HEK293 cells) in appropriate media and conditions.

-

Seed cells into 96-well black-walled, clear-bottom plates and grow to confluence.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and a non-ionic detergent (e.g., 0.02% Pluronic F-127) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Remove the culture medium and wash the cells once with the salt solution.

-

Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

-

-

Antagonist and Agonist Addition:

-

Wash the cells twice with the salt solution to remove extracellular dye.

-

Add solutions of this compound at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Prepare a solution of the P2Y receptor agonist (e.g., ATP, UTP, ADP) at a concentration that elicits a submaximal response (e.g., EC80).

-

-

Fluorescence Measurement:

-

Place the plate in a fluorescence plate reader equipped with an automated injection system.

-

Measure baseline fluorescence for a short period.

-

Inject the agonist solution and continue to measure fluorescence intensity at regular intervals to capture the calcium transient.

-

-

Data Analysis:

-

Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.

-

Normalize the response in the presence of the antagonist to the response with the agonist alone (100% activity) and buffer alone (0% activity).

-

Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]

-

Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the P2Y receptor.

Workflow Diagram:

References

- 1. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. Constitutional isomers of Reactive Blue 2 - selective P2Y-receptor antagonists? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. PPADS tetrasodium salt | P2X receptor Antagonist | Hello Bio [hellobio.com]

- 6. PPADS tetrasodium salt | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]

- 7. PPADS and suramin as antagonists at cloned P2Y- and P2U-purinoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Triazine Dyes: A Legacy of Covalent Color and a Future in Targeted Therapeutics

An In-depth Technical Guide on the Historical Development, Synthesis, and Evolving Applications of Triazine-Based Compounds for Researchers, Scientists, and Drug Development Professionals.

Introduction

The story of triazine dyes is a vibrant thread woven through the history of modern chemistry, from the revolution of reactive dyeing in the textile industry to the cutting edge of targeted cancer therapies. This technical guide delves into the core of triazine chemistry, charting its historical development, detailing the synthesis and application of these remarkable compounds, and exploring their burgeoning role in the pharmaceutical landscape. The unique reactivity of the triazine ring, a six-membered heterocycle containing three nitrogen atoms, has been the cornerstone of its success, enabling the formation of stable covalent bonds with a variety of substrates. This property, first exploited to create exceptionally fast dyes for cellulosic fibers, is now being harnessed to design highly specific enzyme inhibitors for therapeutic intervention.

Historical Development and Discovery

The journey of triazine dyes began in the mid-20th century, marking a paradigm shift in dye chemistry. Prior to their discovery, dyeing processes relied on weaker physical interactions, resulting in colors that were often prone to fading and bleeding. The advent of reactive dyes, with the triazine moiety at their core, introduced the concept of covalent bonding between the dye molecule and the fiber, leading to unprecedented levels of wash fastness and color brilliance.

A pivotal moment in this history was the discovery by Rattee and Stephen at Imperial Chemical Industries (ICI) in 1954 that dichlorotriazine dyes could form covalent bonds with cellulose fibers under alkaline conditions. This breakthrough led to the commercialization of the first reactive dyes, the Procion series by ICI, forever changing the landscape of textile dyeing. Following this pioneering work, other chemical companies like Ciba and Hoechst introduced their own ranges of triazine-based reactive dyes, such as the Cibacron and Remazol series, respectively.

The evolution of triazine dyes continued with the development of monochlorotriazine dyes, which offered different reactivity profiles and application advantages. The timeline below highlights some of the key milestones in the historical development of triazine dyes:

-

1954: Discovery of the reaction between dichlorotriazine dyes and cellulose fibers at ICI.

-

1956: Commercial launch of the first reactive dyes, Procion M (dichlorotriazine), by ICI.

-

1957: Introduction of Procion H (monochlorotriazine) dyes by ICI, offering higher fixation temperatures.

-

1957: Ciba introduces Cibacron (monochlorotriazine) dyes.

-

1958: Hoechst launches Remazol (vinyl sulfone) dyes, another important class of reactive dyes, but triazines continued to be a major focus.

-

1970s onwards: Development of bifunctional reactive dyes containing two reactive groups, including those with two monochlorotriazine moieties, leading to improved fixation rates.

Quantitative Data on Triazine Dye Properties

The performance of reactive dyes is assessed by several key parameters, including their reactivity, fixation efficiency, and fastness properties. The choice of the triazine reactive group (e.g., dichlorotriazine or monochlorotriazine) significantly influences these properties. Dichlorotriazine dyes are generally more reactive and can be applied at lower temperatures, while monochlorotriazine dyes are less reactive and require higher temperatures for fixation, but offer better stability.

Below is a summary of typical performance data for different types of triazine reactive dyes on cotton, compiled from various sources.

| Dye Type | Reactive Group | Typical Fixation Temperature (°C) | Typical Fixation Efficiency (%) | Light Fastness (Blue Scale, 1-8) | Wash Fastness (Grey Scale, 1-5) |

| Procion MX | Dichlorotriazine | 20-40 | 60-80 | 4-6 | 4-5 |

| Procion H | Monochlorotriazine | 80-95 | 70-90 | 5-7 | 4-5 |

| Cibacron F | Monofluorotriazine | 40-60 | 80-95 | 5-7 | 4-5 |

| Bifunctional (MCT-VS) | Monochlorotriazine & Vinyl Sulfone | 60-80 | >90 | 6-7 | 5 |

Note: The data presented are typical values and can vary depending on the specific dye structure, substrate, and application conditions.

Experimental Protocols

Synthesis of a Dichlorotriazine Azo Dye (e.g., a C.I. Reactive Red analogue)

This protocol describes the synthesis of a dichlorotriazine reactive dye by coupling a diazotized aromatic amine to a suitable coupling component, followed by condensation with cyanuric chloride.

Materials:

-

H-acid (1-amino-8-naphthol-3,6-disulfonic acid)

-

Aniline-2,5-disulfonic acid

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

-

Sodium carbonate (Na₂CO₃)

-

Ice

-

Acetone

-

Sodium chloride (NaCl)

Procedure:

Stage 1: Diazotization of Aniline-2,5-disulfonic acid

-

Dissolve a specific molar equivalent of aniline-2,5-disulfonic acid in water and cool the solution to 0-5°C in an ice bath.

-

Slowly add concentrated hydrochloric acid to the solution.

-

Add a solution of sodium nitrite dropwise while maintaining the temperature below 5°C.

-

Stir the mixture for 30-60 minutes to ensure complete diazotization. The presence of excess nitrous acid can be checked with starch-iodide paper.

Stage 2: First Condensation of H-acid with Cyanuric Chloride

-

Prepare a suspension of cyanuric chloride in ice-water.

-

Separately, dissolve H-acid in water and neutralize it with a sodium carbonate solution to a pH of 6.5-7.0.

-

Slowly add the H-acid solution to the cyanuric chloride suspension while maintaining the temperature at 0-5°C and the pH at 4.5-5.5 by the controlled addition of a sodium carbonate solution.

-

Stir the reaction mixture for 2-3 hours.

Stage 3: Azo Coupling

-

To the reaction mixture from Stage 2, slowly add the diazonium salt solution prepared in Stage 1.

-

Maintain the temperature at 10-15°C and the pH at 5.0-6.0 with the addition of a sodium carbonate solution.

-

Stir the reaction for several hours until the coupling is complete, which can be monitored by thin-layer chromatography (TLC).

Stage 4: Isolation

-

Salt out the synthesized dye by adding sodium chloride to the reaction mixture.

-

Filter the precipitated dye and wash it with a brine solution.

-

Dry the dye in a vacuum oven at 60°C.

Application of a Monochlorotriazine (Hot-Brand) Reactive Dye to Cotton Fabric

This protocol outlines the exhaust dyeing of cotton fabric with a monochlorotriazine reactive dye.

Materials:

-

Scoured and bleached cotton fabric

-

Monochlorotriazine reactive dye (e.g., a Procion H type)

-

Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)

-

Sodium carbonate (Na₂CO₃)

-

Wetting agent

-

Sequestering agent

Procedure:

-

Prepare the Dyebath: Fill a dyeing vessel with water to the desired liquor ratio (e.g., 20:1). Add a wetting agent and a sequestering agent to the bath.

-

Dye Dissolution: Make a paste of the reactive dye with a small amount of cold water and then dissolve it by adding hot water (80-85°C). Add the dissolved dye to the dyebath.

-

Dyeing - Exhaustion Phase: Introduce the pre-wetted cotton fabric into the dyebath at room temperature. Raise the temperature to the recommended dyeing temperature for the specific dye (typically 80-95°C for hot-brand reactive dyes) over 30 minutes. Add the electrolyte (NaCl or Na₂SO₄) in portions over this period to promote dye exhaustion onto the fabric. Continue dyeing at this temperature for 30 minutes.

-

Dyeing - Fixation Phase: Add the pre-dissolved alkali (sodium carbonate) to the dyebath in portions over 15 minutes to raise the pH to 10.5-11.0. This initiates the covalent reaction between the dye and the cellulose. Continue the dyeing for another 45-60 minutes at the same temperature.

-

Washing Off: After dyeing, drain the dyebath. Rinse the fabric thoroughly with cold water.

-

Soaping: Treat the dyed fabric in a boiling solution containing a non-ionic detergent for 15 minutes to remove any unfixed, hydrolyzed dye.

-

Final Rinsing and Drying: Rinse the fabric again with hot and then cold water until the water runs clear. Dry the fabric.

Triazine Dyes in Drug Development

The inherent reactivity and structural versatility of the triazine scaffold have made it a privileged structure in medicinal chemistry. Triazine derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antiviral, and antimicrobial agents. Their ability to act as specific enzyme inhibitors is of particular interest to drug development professionals.

Inhibition of Signaling Pathways in Cancer

Several triazine-based compounds have been developed as potent inhibitors of key signaling pathways that are often dysregulated in cancer. One of the most well-studied pathways is the EGFR/PI3K/AKT/mTOR pathway, which plays a crucial role in cell proliferation, survival, and growth.

As depicted in the diagram, triazine-based inhibitors can be designed to target different kinases within this pathway, such as EGFR, PI3K, or mTOR, thereby blocking the downstream signaling that leads to uncontrolled cell growth.

Inhibition of Glycosyltransferases

Certain triazine dyes, such as Cibacron Blue 3GA and Reactive Red 120, have been found to be potent inhibitors of various enzymes, including glycosyltransferases. These enzymes are involved in the synthesis of complex carbohydrates and play critical roles in numerous biological processes. The inhibitory action of these dyes is often due to their structural similarity to the natural nucleotide sugar substrates of these enzymes, leading to competitive inhibition.

In this mechanism, the triazine dye competes with the natural substrate for binding to the active site of the enzyme. When the inhibitor is bound, the enzyme is unable to bind its substrate, and the catalytic reaction is blocked. This principle is being explored for the development of novel therapeutics targeting diseases where glycosyltransferase activity is dysregulated.

Experimental Workflow for Screening Triazine-based Inhibitors

The discovery of novel triazine-based enzyme inhibitors typically follows a structured workflow, from initial screening to lead optimization.

This workflow begins with the synthesis of a diverse library of triazine compounds, which are then screened for their ability to inhibit the target enzyme in a high-throughput format. Promising "hits" are further characterized to understand their structure-activity relationship, leading to the design and synthesis of more potent and selective "lead" compounds. These lead compounds then undergo rigorous preclinical and clinical testing to evaluate their therapeutic potential.

Conclusion

From their revolutionary impact on the textile industry to their promising future in medicine, triazine-based compounds have demonstrated remarkable versatility and utility. The foundational principles of their reactivity, established through the development of reactive dyes, are now being applied to the rational design of targeted therapeutics. This guide has provided a comprehensive overview of the historical development, synthesis, and diverse applications of triazine dyes and their derivatives. As research continues to uncover the vast potential of the triazine scaffold, it is certain that this remarkable class of compounds will continue to color our world and improve human health in profound ways.

A Technical Guide to the Phthalocyanine Chromophore in C.I. Reactive Blue 21

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the copper phthalocyanine chromophore within the structure of C.I. Reactive Blue 21, a vinyl sulfone-type reactive dye. It details the dye's chemical structure, quantitative properties, reaction mechanisms, and relevant experimental protocols, making it a valuable resource for professionals in chemical research and drug development.

Introduction to this compound

C.I. This compound is a well-known reactive dye valued for its brilliant turquoise-blue shade and excellent fastness properties, particularly on cellulosic fibers like cotton. Its core structure is based on a copper (II) phthalocyanine complex, a large, planar macrocyclic molecule that is responsible for its characteristic color. The reactivity of the dye is conferred by the presence of vinyl sulfone groups, which can form stable, covalent bonds with nucleophilic groups present in textile fibers or potentially with biological macromolecules.

The stability of the phthalocyanine ring system, combined with the reactive nature of the vinyl sulfone groups, has made this class of compounds interesting not only in the textile industry but also in diverse fields such as photodynamic therapy, catalysis, and as labeling agents in biochemical research.

Chemical Structure and Properties

The chromophore of this compound is copper (II) phthalocyanine. This central unit is substituted with sulfonic acid groups to ensure water solubility and with sulfonamide linkers that attach the reactive vinyl sulfone precursors. The reactive form of the dye is the β-sulfatoethylsulfone group, which, under alkaline conditions, eliminates a sulfate group to form the highly reactive vinyl sulfone moiety.

-

Chemical Name: Copper, [29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]-, sulfonated, [[(2-sulfooxy)ethyl]sulfonyl] derivs.

-

CAS Number: 73049-92-0

-

C.I. Name: this compound

-

Molecular Formula (Illustrative): The exact molecular formula can vary due to the degree of sulfonation, but a representative structure is often depicted with multiple reactive groups.

The large, aromatic phthalocyanine system is responsible for the intense absorption in the red region of the visible spectrum, leading to the observed brilliant blue-green color.

Quantitative Data

The following table summarizes key quantitative data for C.I. This compound, compiled from various technical sources.

| Property | Value | Conditions / Notes |

| Spectroscopic Properties | ||

| Absorption Maximum (λmax) | ~620 nm and ~665 nm | In aqueous solution. The two peaks are characteristic of phthalocyanine aggregation. |

| Molar Extinction Coefficient | High, characteristic of phthalocyanine dyes. | Specific value is dependent on purity and aggregation state. |

| Physicochemical Properties | ||

| Solubility | Water Soluble | Due to the presence of sulfonic acid groups. |

| Application Properties | ||

| Fixation Efficiency | 70-80% | On cellulosic fibers under optimal conditions. |

| Optimal Fixation pH | 10.5 - 11.5 | For reaction with cellulose. |

| Optimal Fixation Temperature | 60°C | For the vinyl sulfone reaction. |

| Fastness Properties (ISO) | ||

| Light Fastness (Xenon Arc) | 7 (Excellent) | On cellulose. |

| Washing Fastness (ISO 105-C06) | 4-5 (Good to Excellent) | |

| Rubbing Fastness (ISO 105-X12) | 4-5 (Dry), 3-4 (Wet) |

Reaction Mechanism and Synthesis Outline

The utility of this compound hinges on a two-stage reaction mechanism: activation of the reactive group and its subsequent covalent bonding to a substrate.

-

Activation: The β-sulfatoethylsulfone group is stable in the dye solution. Under alkaline conditions (pH > 10), it undergoes an elimination reaction to form the highly electrophilic vinyl sulfone group.

-

Fixation: The newly formed vinyl sulfone group acts as a Michael acceptor. It reacts with nucleophiles, such as the hydroxyl groups of cellulose fibers or amino groups in proteins, via a nucleophilic addition reaction. This forms a stable ether or amine bond, permanently fixing the chromophore to the substrate.

A simplified logical flow for the synthesis of a vinyl sulfone phthalocyanine dye is outlined below.

Methodological & Application

Application Notes and Protocols for Reactive Blue 21 in Dye-Ligand Affinity Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dye-ligand affinity chromatography is a powerful and versatile technique for the purification of proteins and other biomolecules. This method leverages the specific binding interactions between immobilized reactive dyes and target molecules. Among the various dyes utilized, Reactive Blue 21, a phthalocyanine dye, has proven to be a robust and effective ligand for the purification of a wide range of proteins, particularly those with nucleotide-binding sites or specific hydrophobic and electrostatic surface characteristics.

This compound's chemical structure allows for a combination of electrostatic, hydrophobic, and hydrogen bonding interactions with proteins, leading to a pseudo-affinity that is both selective and high-capacity.[1][2] Its stability, low cost, and ease of immobilization onto chromatography matrices make it an attractive choice for both laboratory-scale and industrial-scale protein purification.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in dye-ligand affinity chromatography.

Principle of Separation

This compound is covalently coupled to a solid support matrix, typically agarose beads.[5] When a complex protein mixture is passed through a column packed with this resin, target proteins with an affinity for the dye bind to the immobilized ligand.[6] Non-binding proteins and other contaminants pass through the column and are washed away. The bound target protein is then recovered by changing the buffer conditions to disrupt the dye-protein interaction, a process known as elution.[7][8] This can be achieved by altering the pH, increasing the ionic strength of the buffer, or by introducing a competing molecule.[7][9]

Key Applications

This compound affinity chromatography is particularly effective for the purification of:

-

Albumin: Due to its high affinity for serum albumins, this compound is widely used for the purification of recombinant human serum albumin (rHSA) and for the depletion of albumin from plasma or serum samples to enrich for lower abundance proteins.[10][11][12]

-

Dehydrogenases: Enzymes such as lactate dehydrogenase (LDH) that utilize NAD+/NADH as cofactors often exhibit strong binding to this compound, which mimics the structure of these dinucleotides.[6][13][14]

-

Kinases and other nucleotide-binding proteins: The dye's structure facilitates interaction with the ATP/GTP binding sites of various kinases and other enzymes.[6]

-

Interferons: This method has been successfully applied to the purification of interferons.[6]

Data Presentation

Table 1: Performance Characteristics of this compound Affinity Chromatography for Protein Purification

| Target Protein | Source | Matrix | Binding Capacity (mg/mL) | Purification Fold | Recovery (%) | Reference |

| Human Serum Albumin (HSA) | Recombinant | 6% Cross-linked Agarose | ≥5 | >10 | >90 | [5] |

| Lactate Dehydrogenase (LDH) | Rabbit Red Blood Cells | Cibacron Blue Agarose | Not Specified | 1500-2500 (overall) | 45-60 (overall) | [15] |

| Lactate Dehydrogenase (LDH) | Turtle White Muscle | Cibacron Blue 3GA | Not Specified | 1.1 (initial step) | 23 (overall) | [13] |